molecular formula C17H12F2N2O2 B6580482 methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate CAS No. 1207030-81-6

methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate

Cat. No.: B6580482
CAS No.: 1207030-81-6
M. Wt: 314.29 g/mol
InChI Key: IYGPSAJZGAWZGS-UHFFFAOYSA-N
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Description

The compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a benzene ring and a pyridine ring

Mechanism of Action

Target of Action

The primary target of “methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate” is currently unknown. This compound is a quinoline derivative, and quinolines have been found to interact with a variety of biological targets, including DNA gyrase and topoisomerase IV, which are essential enzymes in bacterial DNA replication . .

Mode of Action

Without specific information on the target of “this compound”, it’s challenging to provide a detailed explanation of its mode of action. Quinoline derivatives are known to interact with their targets through various mechanisms, such as intercalation into dna or inhibition of enzyme activity . The exact mechanism would depend on the specific target and the chemical structure of the compound.

Biochemical Pathways

Quinoline derivatives have been reported to affect various biochemical pathways, depending on their specific targets . For instance, if the compound targets DNA gyrase, it would affect the DNA replication pathway in bacteria .

Result of Action

If we consider the potential targets and modes of action discussed above, the compound could potentially interfere with dna replication in bacteria, leading to bacterial death .

Action Environment

The action, efficacy, and stability of “methyl 4-[(3,4-difluorphenyl)amino]quinoline-2-carboxylate” can be influenced by various environmental factors. These factors include pH, temperature, presence of other substances, and the specific biological environment within the organism. For instance, the compound’s stability could be affected by the pH of the environment, and its efficacy could be influenced by the presence of other substances that compete for the same target .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated quinoline derivatives reacting with nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin, which have a similar quinoline core but differ in their substituents and biological activities.

Uniqueness

Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate is unique due to the presence of the difluorophenyl group and the carboxylate ester moiety, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in medicinal chemistry and industrial applications.

Properties

IUPAC Name

methyl 4-(3,4-difluoroanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c1-23-17(22)16-9-15(11-4-2-3-5-14(11)21-16)20-10-6-7-12(18)13(19)8-10/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGPSAJZGAWZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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